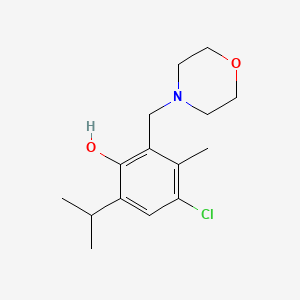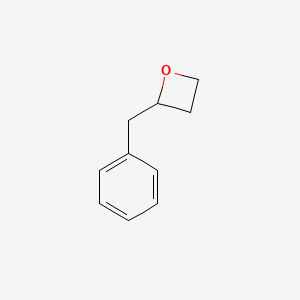
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- is a complex organic compound with a molecular formula of C27H35NO6 This compound is characterized by its benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring system.
Introduction of Methoxy Groups: Methoxy groups are typically introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Azepinyl Group: The azepinyl group is introduced through nucleophilic substitution reactions, often using azepine derivatives.
Addition of the Hydroxyphenyl Ethyl Group: This step involves the coupling of the hydroxyphenyl ethyl group to the benzofuran core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the azepinyl group or other reducible functional groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may influence cellular pathways by interacting with key proteins or signaling molecules, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-alpha-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol: This compound shares a similar structure but differs in the position of the hydroxy group on the phenyl ring.
Other Benzofuran Derivatives: Compounds with variations in the substituents on the benzofuran core, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- lies in its specific combination of functional groups and the resulting chemical properties
Propiedades
Número CAS |
40681-06-9 |
|---|---|
Fórmula molecular |
C27H35NO6 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
2-[3-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H35NO6/c1-31-24-20-13-17-33-25(20)27(32-2)26(34-18-16-28-14-7-3-4-8-15-28)23(24)22(30)12-11-19-9-5-6-10-21(19)29/h5-6,9-10,13,17,22,29-30H,3-4,7-8,11-12,14-16,18H2,1-2H3 |
Clave InChI |
FWBASZLSQMEXMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(CCC4=CC=CC=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)

silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)



![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)


